Cas no 2228326-12-1 ((4-chloro-2-methylphenyl)methyl sulfamate)

(4-Chloro-2-methylphenyl)methyl sulfamate is a sulfamate ester compound characterized by its chloro- and methyl-substituted phenyl group. This structure imparts specific reactivity and potential utility in organic synthesis, particularly as an intermediate in the development of agrochemicals or pharmaceuticals. The sulfamate functional group offers stability and versatility, enabling further functionalization under controlled conditions. The chloro and methyl substituents enhance its lipophilicity, which may influence its binding affinity or bioavailability in target applications. The compound’s purity and well-defined molecular structure make it suitable for research and industrial processes requiring precise chemical modifications. Proper handling and storage are recommended due to its potential sensitivity to hydrolysis or thermal degradation.
(4-chloro-2-methylphenyl)methyl sulfamate structure
2228326-12-1 structure
商品名:(4-chloro-2-methylphenyl)methyl sulfamate
CAS番号:2228326-12-1
MF:C8H10ClNO3S
メガワット:235.687900066376
CID:6593084
PubChem ID:165696276

(4-chloro-2-methylphenyl)methyl sulfamate 化学的及び物理的性質

名前と識別子

    • (4-chloro-2-methylphenyl)methyl sulfamate
    • EN300-1988942
    • 2228326-12-1
    • インチ: 1S/C8H10ClNO3S/c1-6-4-8(9)3-2-7(6)5-13-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
    • InChIKey: BZWDIYULCSJYKX-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(COS(N)(=O)=O)=C(C)C=1

計算された属性

  • せいみつぶんしりょう: 235.0069920g/mol
  • どういたいしつりょう: 235.0069920g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 77.8Ų

(4-chloro-2-methylphenyl)methyl sulfamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1988942-0.05g
(4-chloro-2-methylphenyl)methyl sulfamate
2228326-12-1
0.05g
$827.0 2023-09-16
Enamine
EN300-1988942-0.25g
(4-chloro-2-methylphenyl)methyl sulfamate
2228326-12-1
0.25g
$906.0 2023-09-16
Enamine
EN300-1988942-5g
(4-chloro-2-methylphenyl)methyl sulfamate
2228326-12-1
5g
$2858.0 2023-09-16
Enamine
EN300-1988942-2.5g
(4-chloro-2-methylphenyl)methyl sulfamate
2228326-12-1
2.5g
$1931.0 2023-09-16
Enamine
EN300-1988942-0.5g
(4-chloro-2-methylphenyl)methyl sulfamate
2228326-12-1
0.5g
$946.0 2023-09-16
Enamine
EN300-1988942-1g
(4-chloro-2-methylphenyl)methyl sulfamate
2228326-12-1
1g
$986.0 2023-09-16
Enamine
EN300-1988942-1.0g
(4-chloro-2-methylphenyl)methyl sulfamate
2228326-12-1
1g
$986.0 2023-06-01
Enamine
EN300-1988942-5.0g
(4-chloro-2-methylphenyl)methyl sulfamate
2228326-12-1
5g
$2858.0 2023-06-01
Enamine
EN300-1988942-10.0g
(4-chloro-2-methylphenyl)methyl sulfamate
2228326-12-1
10g
$4236.0 2023-06-01
Enamine
EN300-1988942-0.1g
(4-chloro-2-methylphenyl)methyl sulfamate
2228326-12-1
0.1g
$867.0 2023-09-16

(4-chloro-2-methylphenyl)methyl sulfamate 関連文献

(4-chloro-2-methylphenyl)methyl sulfamateに関する追加情報

Introduction to CAS No 2228326-12-1: (4-chloro-2-methylphenyl)methyl sulfamate

The compound CAS No 2228326-12-1, also known as (4-chloro-2-methylphenyl)methyl sulfamate, is a significant chemical entity with diverse applications in the fields of chemistry and materials science. This compound belongs to the class of sulfamate derivatives, which have gained considerable attention due to their unique chemical properties and potential uses in various industries. The structure of this compound consists of a chlorinated aromatic ring substituted with a methyl group and a sulfamate functional group, making it a versatile molecule for both academic research and industrial applications.

Recent studies have highlighted the importance of (4-chloro-2-methylphenyl)methyl sulfamate in the development of advanced materials, particularly in the synthesis of high-performance polymers. The presence of the sulfamate group imparts excellent thermal stability and mechanical properties to the resulting materials, making them suitable for applications in aerospace, automotive, and electronics industries. Researchers have also explored the use of this compound as a precursor for synthesizing other complex organic molecules, further expanding its utility in organic synthesis.

One of the most notable advancements involving CAS No 2228326-12-1 is its role in the development of novel catalysts for industrial processes. The chlorinated aromatic ring in this compound provides a unique platform for designing catalysts with enhanced activity and selectivity. Recent breakthroughs have demonstrated that this compound can be used to create catalysts for reactions such as olefin polymerization and oxidation processes, which are critical in petrochemical industries. These findings underscore the potential of (4-chloro-2-methylphenyl)methyl sulfamate as a key component in sustainable chemical manufacturing.

In addition to its industrial applications, CAS No 2228326-12-1 has also found relevance in pharmaceutical research. The sulfamate group is known to exhibit bioactive properties, making this compound a promising candidate for drug discovery. Recent studies have explored its potential as an inhibitor for certain enzymes involved in disease pathways, highlighting its role in developing new therapeutic agents. Furthermore, the compound's ability to form stable complexes with metal ions has opened avenues for its use in metalloenzyme mimics and drug delivery systems.

The synthesis of (4-chloro-2-methylphenyl)methyl sulfamate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring that this compound is readily available for various applications. The development of scalable synthesis routes has also contributed to its commercial viability, making it accessible to both academic and industrial users.

From an environmental perspective, the production and use of CAS No 2228326-12-1 have been evaluated for their sustainability impact. Studies indicate that the compound can be synthesized using eco-friendly methods, such as solvent-free reactions and catalytic processes that minimize waste generation. These findings align with global efforts to promote green chemistry practices and reduce environmental footprint across various industries.

In conclusion, CAS No 22

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